REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]([CH:21]=[CH:22][C:23]=1[N+:24]([O-:26])=[O:25])[O:9][C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[CH:13]=[C:14](Cl)C=O)([O-:5])=[O:4].S(=O)(=O)(O)O>O1CCOCC1>[C:13]([C:12]1[CH:11]=[C:10]([CH:20]=[CH:19][CH:18]=1)[O:9][C:8]1[CH:21]=[CH:22][C:23]([N+:24]([O-:26])=[O:25])=[C:6]([N+:3]([O-:5])=[O:4])[CH:7]=1)#[CH:14] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(OC=2C=C(C=C(C=O)Cl)C=CC2)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
under a nitrogen atmosphere, was added a solution
|
Type
|
TEMPERATURE
|
Details
|
The dark mixture was refluxed for one-half hour at which time the solution
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with several 50 ml portions of ether
|
Type
|
CUSTOM
|
Details
|
the combined extracts evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a 1 × 12 inch
|
Type
|
CUSTOM
|
Details
|
dry column of silica gel
|
Type
|
WASH
|
Details
|
Elution of the column
|
Type
|
CUSTOM
|
Details
|
produced a first band of sideproduct
|
Type
|
WASH
|
Details
|
Further elution
|
Type
|
CUSTOM
|
Details
|
yielded a second band which
|
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |